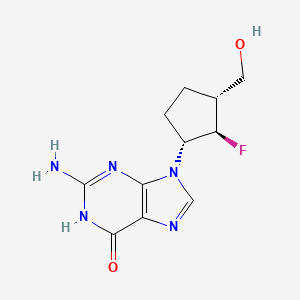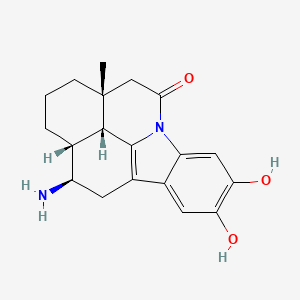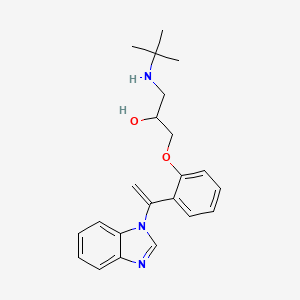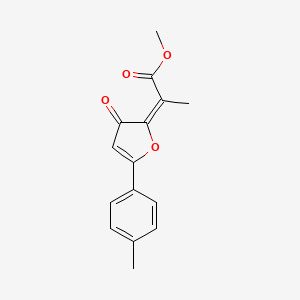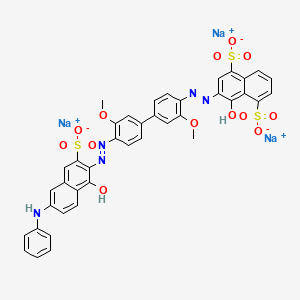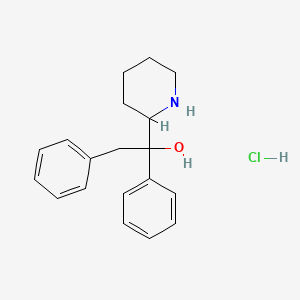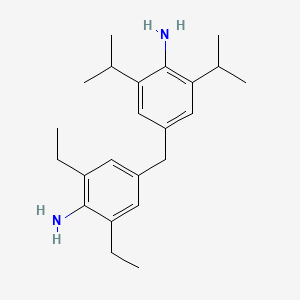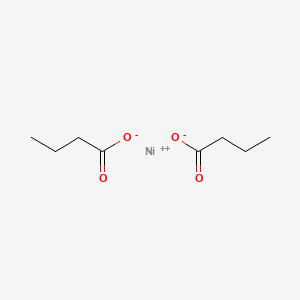
Nickel butyrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nickel butyrate is a chemical compound formed by the reaction of nickel with butyric acid It belongs to the class of nickel carboxylates, which are known for their diverse applications in various fields, including catalysis, material science, and nanotechnology
Preparation Methods
Synthetic Routes and Reaction Conditions: Nickel butyrate can be synthesized through several methods. One common approach involves the reaction of nickel salts, such as nickel chloride or nickel nitrate, with butyric acid in the presence of a base like sodium hydroxide. The reaction typically occurs in an aqueous medium and requires controlled temperature and pH conditions to ensure the formation of the desired product .
Industrial Production Methods: In industrial settings, this compound is often produced by the direct reaction of nickel oxide or nickel hydroxide with butyric acid. This method is advantageous due to its simplicity and cost-effectiveness. The reaction is usually carried out at elevated temperatures to enhance the reaction rate and yield .
Chemical Reactions Analysis
Types of Reactions: Nickel butyrate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form nickel oxide and butyric acid.
Reduction: It can be reduced to metallic nickel and butyric acid under specific conditions.
Substitution: this compound can participate in substitution reactions where the butyrate group is replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as hydrazine hydrate and hydrogen gas are often used.
Substitution: Various ligands, including phosphines and amines, can be used in substitution reactions.
Major Products:
Oxidation: Nickel oxide and butyric acid.
Reduction: Metallic nickel and butyric acid.
Substitution: Nickel complexes with different ligands.
Scientific Research Applications
Nickel butyrate has a wide range of applications in scientific research:
Mechanism of Action
Nickel butyrate can be compared with other nickel carboxylates, such as:
- Nickel acetate
- Nickel propionate
- Nickel valerate
- Nickel caproate
Uniqueness: this compound is unique due to its specific chain length and the properties imparted by the butyrate group. Compared to other nickel carboxylates, it may exhibit different solubility, reactivity, and biological activity .
Comparison with Similar Compounds
- Nickel acetate: Used in electroplating and as a catalyst precursor.
- Nickel propionate: Studied for its potential use in antimicrobial applications.
- Nickel valerate: Used in the synthesis of nickel-based nanomaterials.
- Nickel caproate: Investigated for its role in material science and catalysis .
Properties
CAS No. |
5434-68-4 |
|---|---|
Molecular Formula |
C8H14NiO4 |
Molecular Weight |
232.89 g/mol |
IUPAC Name |
butanoate;nickel(2+) |
InChI |
InChI=1S/2C4H8O2.Ni/c2*1-2-3-4(5)6;/h2*2-3H2,1H3,(H,5,6);/q;;+2/p-2 |
InChI Key |
WRYKSRBKXBMZNY-UHFFFAOYSA-L |
Canonical SMILES |
CCCC(=O)[O-].CCCC(=O)[O-].[Ni+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


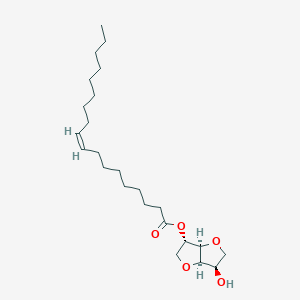



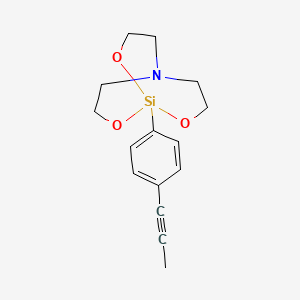
![(1S,2R,9R,10R)-7-methyl-15-aza-7-azoniatetracyclo[7.7.1.02,7.010,15]heptadecane;iodide](/img/structure/B12741894.png)
